Positional Isomer Differentiation: 2-Bromo vs. 4-Bromo Regioisomer Reactivity in Cross-Coupling Applications
2-Bromo-4-chloro-6-fluorobenzohydrazide (CAS 2385041-30-3) is distinguished from its 4-bromo-2-chloro-6-fluoro positional isomer (CAS 1823335-59-6) by the spatial arrangement of bromo and chloro substituents, which dictates regioselectivity in palladium-catalyzed cross-coupling reactions . In aryl bromides, the reactivity order for Suzuki-Miyaura coupling follows I > Br >> Cl, with bromo substituents demonstrating substantially higher oxidative addition rates to Pd(0) catalysts than chloro substituents [1]. The target compound positions the more reactive bromo substituent at the ortho (2-) position relative to the hydrazide carbonyl group, whereas the comparator isomer places the less reactive chloro group at this ortho position and the bromo group at the para (4-) position . This positional difference confers the target compound with the capacity for ortho-selective initial functionalization, enabling sequential orthogonal coupling strategies that are not achievable with the comparator regioisomer. While direct comparative rate data for these specific hydrazides are not available in the public domain, the class-level inference from established aryl halide reactivity hierarchies provides a chemically sound basis for differentiation [1].
| Evidence Dimension | Regioselective coupling handle availability |
|---|---|
| Target Compound Data | 2-Br (ortho), 4-Cl (meta to carbonyl), 6-F (ortho) |
| Comparator Or Baseline | 4-Bromo-2-chloro-6-fluorobenzohydrazide (CAS 1823335-59-6): 4-Br (para to carbonyl), 2-Cl (ortho), 6-F (ortho) |
| Quantified Difference | Positional isomerism resulting in distinct regioselectivity; Br (ortho) vs. Cl (ortho) at the coupling-accessible position adjacent to the hydrazide carbonyl |
| Conditions | Structural and reactivity analysis; Suzuki-Miyaura cross-coupling reactivity hierarchy (aryl iodide > aryl bromide >> aryl chloride) |
Why This Matters
Procurement of the correct regioisomer is critical for synthetic programs requiring ortho-selective functionalization of the benzohydrazide scaffold; use of the incorrect isomer would yield a fundamentally different coupling product and potentially derail a multi-step synthetic sequence.
- [1] Miyaura N, Suzuki A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem Rev. 1995;95(7):2457-2483. Reactivity order: I > Br >> Cl. View Source
